Cefprozil

Description

Properties

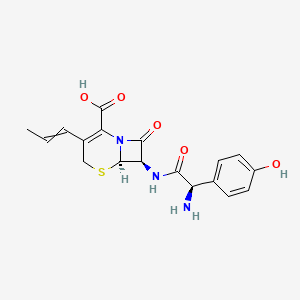

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-prop-1-enyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/t12-,13-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLWHQDACQUCJR-PBFPGSCMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022767 | |

| Record name | Cefprozil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefprozil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015281 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.49e-01 g/L | |

| Record name | Cefprozil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015281 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

92665-29-7 | |

| Record name | Cefprozil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92665-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefprozil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propen-1-yl)-, (6R,7R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cefprozil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015281 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

218 - 225 °C | |

| Record name | Cefprozil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015281 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cefprozil's Z and E Isomers: A Technical Guide to Their Differential Activity and Analysis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cefprozil, a second-generation oral cephalosporin, is distinguished by its existence as a stable mixture of geometric isomers, specifically the Z (cis) and E (trans) forms, in an approximate 90:10 ratio.[1][2] This technical guide provides a comprehensive analysis of the differential biological activities and pharmacokinetic profiles of these two isomers. While their pharmacokinetic behaviors are largely comparable, their antibacterial potencies diverge significantly, particularly against Gram-negative pathogens. The Z-isomer is the primary contributor to this compound's efficacy against this bacterial class.[3][4] This document details the underlying data, outlines the experimental protocols for isomer separation and analysis, and presents the mechanism of action, offering a critical resource for researchers in pharmacology and drug development.

Introduction: The Stereochemistry of this compound

This compound's chemical structure features a propenyl group at position 3 of the dihydrothiazine ring, which gives rise to geometric isomerism.[5] The drug product is a mixture of the Z (cis) and the more thermodynamically stable, but less abundant, E (trans) isomer. The bactericidal action of this compound, like other β-lactam antibiotics, stems from the inhibition of bacterial cell-wall synthesis. However, the spatial orientation of the propenyl group significantly influences the molecule's interaction with its target enzymes, particularly in Gram-negative bacteria. Understanding the distinct contributions of each isomer is crucial for optimizing therapeutic efficacy and for regulatory purposes.

Differential Antibacterial Activity

The most significant difference between the this compound isomers lies in their intrinsic antibacterial activity. While both isomers exhibit similar potency against many Gram-positive organisms, the Z-isomer is markedly more active against Gram-negative bacteria.

Key Findings:

-

Gram-Positive Bacteria: The antibacterial activities of the Z and E isomers are comparable against susceptible Gram-positive species like Streptococcus pyogenes, Streptococcus pneumoniae, and Staphylococcus aureus (methicillin-susceptible strains).

-

Gram-Negative Bacteria: The Z-isomer is reported to be six to eight times more potent than the E-isomer against key Gram-negative respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis.

This differential activity underscores that the Z-isomer is the principal active moiety responsible for this compound's efficacy against Gram-negative infections.

Data Presentation: In Vitro Antibacterial Activity

The following table summarizes the differential activity of this compound's isomers. The values represent a synthesis of data reported in the literature, where specific Minimum Inhibitory Concentration (MIC) values for purified isomers are often not published. The fold difference for Gram-negative bacteria is the most consistently reported quantitative finding.

| Bacterial Class | Representative Pathogens | Z-Isomer Activity | E-Isomer Activity | Potency Ratio (Z vs. E) |

| Gram-Positive | Streptococcus pneumoniae, Streptococcus pyogenes, Staphylococcus aureus (MSSA) | High | High | ~ 1:1 |

| Gram-Negative | Haemophilus influenzae, Moraxella catarrhalis | High | Low to Moderate | 6-8 : 1 |

Pharmacokinetic Profiles of Z and E Isomers

Despite their different antibacterial potencies, the Z and E isomers of this compound exhibit remarkably similar pharmacokinetic profiles following oral administration. The body absorbs, distributes, and eliminates both isomers in a nearly identical manner. This similarity simplifies pharmacokinetic modeling but also means that the less active E-isomer is systemically available alongside the more active Z-isomer.

Data Presentation: Comparative Pharmacokinetic Parameters

The data below, derived from a study in pediatric patients, illustrates the comparable pharmacokinetic behavior of the two isomers after oral administration.

| Parameter | Z-Isomer (cis) | E-Isomer (trans) | Units |

| Dose | 15 mg/kg | 15 mg/kg | mg/kg |

| Cmax (Peak Plasma Concentration) | 12.09 | 1.16 | µg/mL |

| Tmax (Time to Peak Concentration) | 1 | 1 | hours |

| t½ (Elimination Half-life) | 1.63 | 1.61 | hours |

| AUC (Area Under the Curve) | 30.48 | 2.89 | µg·h/mL |

Note: The absolute values for Cmax and AUC are proportional to the ~90:10 ratio of the isomers in the administered dose.

Mechanism of Action and Interaction with Penicillin-Binding Proteins (PBPs)

The bactericidal effect of this compound is achieved by inhibiting the transpeptidase activity of Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis in the bacterial cell wall. This inhibition leads to cell lysis and death. The difference in activity between the Z and E isomers, particularly against Gram-negative bacteria, is likely due to stereospecific differences in their binding affinity to the target PBPs.

Caption: this compound's mechanism of action, highlighting the differential PBP inhibition by Z and E isomers.

Experimental Protocols

Isomer Separation by High-Performance Liquid Chromatography (HPLC)

Separation and quantification of the Z and E isomers are critical for quality control and pharmacokinetic studies. A validated reverse-phase HPLC method is typically employed.

Workflow for Isomer Analysis

Caption: Experimental workflow for the separation and quantification of this compound isomers.

Table: Example HPLC Method Parameters

| Parameter | Value |

| Column | Cogent Phenyl Hydride™, 4µm, 100Å |

| Dimensions | 4.6 x 75mm |

| Mobile Phase A | DI Water / 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile / 0.1% Formic Acid |

| Gradient | 5% B to 20% B over 6 minutes |

| Flow Rate | 1.0 mL/minute |

| Temperature | 45°C |

| Detection | UV at 280 nm |

| Typical Retention (Z-isomer) | ~5.5 min |

| Typical Retention (E-isomer) | ~8.4 min |

Antibacterial Susceptibility Testing

Minimum Inhibitory Concentrations (MICs) are determined for the purified isomers using standard methods established by the Clinical and Laboratory Standards Institute (CLSI).

-

Isolate Preparation: The purified Z and E isomers of this compound are obtained via preparative HPLC.

-

Inoculum Preparation: Standardized suspensions of bacterial isolates are prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Assay: Broth microdilution or agar dilution methods are used. Serial twofold dilutions of each purified isomer are prepared in microtiter plates or agar.

-

Incubation: The bacterial inoculum is added to each dilution, and the plates are incubated under appropriate atmospheric and temperature conditions (e.g., 35°C for 18-24 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of the isomer that completely inhibits visible bacterial growth.

Stability and Interconversion

This compound isomers can undergo reversible interconversion. Studies on the stability of this compound in oral suspension show that the isomerization reaction is approximately 10 times faster than the degradation of the individual isomers. This highlights the importance of formulation and storage conditions in maintaining the optimal 90:10 isomeric ratio to ensure consistent efficacy.

Conclusion and Implications for Drug Development

The differential activity of this compound's Z and E isomers is a clear example of stereospecificity in drug action. The Z-isomer is the primary driver of the drug's activity against Gram-negative pathogens, while both isomers contribute to its Gram-positive coverage. Their nearly identical pharmacokinetic profiles ensure that the observed clinical efficacy is a direct reflection of this combined antibacterial activity.

For drug development professionals, these findings have several implications:

-

Manufacturing: Strict control over the synthesis process is required to consistently produce the ~90:10 Z:E isomeric ratio.

-

Formulation: The formulation must ensure the stability of this ratio throughout the product's shelf life, minimizing interconversion.

-

Regulatory Affairs: A thorough characterization of both isomers and a justification for the chosen isomeric ratio are essential components of the drug approval process.

-

Future Research: Investigating the precise molecular interactions between each isomer and the various bacterial PBPs could provide insights for the rational design of future cephalosporins with enhanced activity spectra.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Pharmacokinetics of this compound in infants and children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Population Pharmacokinetics of Cis-, Trans-, and Total this compound in Healthy Male Koreans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ptfarm.pl [ptfarm.pl]

Cefprozil's Binding Affinity for Penicillin-Binding Proteins (PBPs): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefprozil is a second-generation cephalosporin antibiotic that exerts its bactericidal effects by inhibiting the synthesis of the bacterial cell wall. This inhibition is achieved through the covalent binding of this compound to essential bacterial enzymes known as penicillin-binding proteins (PBPs). The affinity of this compound for various PBPs is a critical determinant of its spectrum of activity and clinical efficacy against different bacterial pathogens. This technical guide provides a comprehensive overview of this compound's binding affinity for PBPs in key bacterial species, details the experimental protocols used to determine these affinities, and illustrates the underlying molecular interactions.

Mechanism of Action: PBP Inhibition

This compound, like other β-lactam antibiotics, functions by acylating the active site of PBPs.[1] PBPs are a group of bacterial enzymes, primarily transpeptidases, that are essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a crucial component of the bacterial cell wall, providing structural integrity and protecting the bacterium from osmotic lysis.

The β-lactam ring of this compound mimics the D-Ala-D-Ala substrate of the PBP transpeptidase. This allows this compound to bind to the active site of the PBP and form a stable, covalent acyl-enzyme intermediate. This irreversible inhibition of PBP activity disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, bacterial cell death.[1]

Caption: this compound inhibits PBP, disrupting cell wall synthesis and leading to cell lysis.

Quantitative Binding Affinity Data

The binding affinity of this compound for specific PBPs is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of PBP activity. This data is crucial for understanding the antibacterial spectrum and potency of this compound.

Streptococcus pneumoniae

Streptococcus pneumoniae is a major cause of community-acquired pneumonia, meningitis, and otitis media. The primary targets for β-lactam antibiotics in this organism are PBPs 1a, 2b, and 2x. The binding affinities of this compound for these PBPs in penicillin-susceptible, -intermediate, and -resistant strains have been determined.

| PBP Target | Penicillin Susceptibility | This compound IC50 (µg/mL) |

| PBP 1a | Susceptible | 1.0 |

| Intermediate | 1.0 | |

| Resistant | 4.0 | |

| PBP 2x | Susceptible | 0.5 |

| Intermediate | 1.0 | |

| Resistant | 4.0 | |

| PBP 2b | Susceptible | 8.0 |

| Intermediate | 8.0 | |

| Resistant | >16.0 |

Data sourced from Nagai et al., 2002.

Haemophilus influenzae

| PBP Target | This compound IC50 (µg/mL) |

| PBP 3 | Data not available in cited literature |

Escherichia coli

Escherichia coli is a common cause of various infections. PBP3 is a primary target for many cephalosporins in this organism. Specific IC50 values for this compound against E. coli PBPs are not detailed in the provided search results.

| PBP Target | This compound IC50 (µg/mL) |

| PBP 3 | Data not available in cited literature |

Experimental Protocols: Competitive PBP Binding Assay

The determination of PBP binding affinity is most commonly achieved through a competitive binding assay. This method measures the ability of an unlabeled antibiotic (e.g., this compound) to compete with a labeled β-lactam probe for binding to PBPs.

Principle

A fixed amount of bacterial membranes containing PBPs is incubated with varying concentrations of the test antibiotic. Subsequently, a fluorescently labeled β-lactam, such as BOCILLIN™ FL, is added. The amount of fluorescent signal associated with each PBP is inversely proportional to the binding affinity of the test antibiotic. The IC50 is then determined by quantifying the concentration of the test antibiotic that reduces the fluorescent signal by 50%.

Detailed Methodology

-

Bacterial Culture and Membrane Preparation:

-

Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate culture medium.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Lyse the cells through methods such as sonication or French press.

-

Isolate the cell membranes by ultracentrifugation.

-

Resuspend the membrane pellet in a buffer for use in the binding assay.

-

-

Competitive Inhibition:

-

In a series of microcentrifuge tubes, incubate a fixed amount of the membrane preparation with a serial dilution of this compound.

-

Include a control sample with no this compound.

-

Incubate the mixtures at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes) to allow for this compound to bind to the PBPs.

-

-

Fluorescent Labeling:

-

Add a fixed, saturating concentration of a fluorescently labeled penicillin, such as BOCILLIN™ FL, to each tube.

-

Incubate for a further 10-15 minutes at the same temperature to allow the fluorescent probe to bind to any unoccupied PBPs.

-

-

Detection and Quantification:

-

Stop the reaction by adding a sample buffer containing sodium dodecyl sulfate (SDS).

-

Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the fluorescently labeled PBPs using a fluorescence imager.

-

Quantify the intensity of the fluorescent band corresponding to each PBP.

-

Plot the percentage of inhibition of fluorescent signal against the concentration of this compound to determine the IC50 value.

-

Caption: Workflow for determining PBP binding affinity using a competitive assay.

Conclusion

This compound's antibacterial activity is directly linked to its ability to bind and inactivate essential penicillin-binding proteins in pathogenic bacteria. The quantitative data for Streptococcus pneumoniae demonstrates that this compound has a strong affinity for key PBPs, although this affinity can be reduced in resistant strains. While specific binding data for H. influenzae and E. coli requires further investigation, the established mechanism of action and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals. Understanding the nuances of this compound-PBP interactions is paramount for optimizing its clinical use and for the development of novel β-lactam antibiotics to combat evolving bacterial resistance.

References

A Technical Guide to Novel Semi-Synthetic Routes for Cefprozil Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of advanced semi-synthetic routes for the production of Cefprozil, a second-generation cephalosporin antibiotic. The focus is on novel enzymatic and chemo-enzymatic methods that offer significant advantages over traditional chemical syntheses in terms of efficiency, sustainability, and product purity. This document details the core methodologies, presents key quantitative data for comparison, and provides structured experimental protocols for the discussed synthetic routes.

Introduction to this compound Synthesis

This compound is a widely used oral antibiotic effective against a broad spectrum of bacteria.[1] Traditionally, its synthesis has involved multi-step chemical processes that often require harsh reaction conditions, toxic reagents, and complex purification procedures.[2] Recent research has focused on developing greener and more efficient enzymatic methods, primarily utilizing penicillin G acylase (PGA) and its engineered variants. These biocatalytic approaches offer higher specificity, milder reaction conditions, and reduced environmental impact.[3]

This guide will delve into three promising novel routes:

-

One-Pot, Two-Step Enzymatic Synthesis: A streamlined approach that combines multiple reaction steps in a single vessel, significantly improving process efficiency.

-

Enzymatic Synthesis in Aqueous Two-Phase Systems (ATPS): An innovative method that facilitates in situ product recovery and enhances reaction equilibrium, leading to higher yields.

-

Synthesis using Mutant Penicillin G Acylase: The application of protein engineering to develop biocatalysts with improved synthetic capabilities, such as a higher synthesis-to-hydrolysis (S/H) ratio.

Quantitative Data Summary

The following tables summarize the key quantitative data from various novel semi-synthetic routes for this compound production, allowing for a clear comparison of their efficiencies.

Table 1: Comparison of Different Enzymatic Synthesis Routes for this compound

| Synthesis Route | Key Enzyme | Starting Materials | Acyl Donor | Reaction System | Yield (%) | Purity (%) | Reference |

| One-Pot, Two-Step | Immobilized Penicillin Acylase | 7-phenylacetamido-3-propenyl-cephalosporanic acid (GPRA) | 4-hydroxy-D-phenylglycine hydroxyethyl ester (HPGHE) | Aqueous | ~95 | Not Specified | [4] |

| Aqueous Two-Phase System | Immobilized Penicillin Acylase | 7-amino-3-(1-propenyl)-4-cephalosporanic acid (7-APRA) | (R)-amino-(4-hydroxyphenyl) acetic acid methyl ester hydrochloride (D-HPGME-HCl) | PADB/PMDB | 99.39 | 88.02 (after crystallization) | [5] |

| Mutant Enzyme | Immobilized Penicillin G Acylase (βF24A mutant) | cis-7-APRA | D-p-hydroxyphenylglycine methyl ester (D-HPGME) | Aqueous | 99 | Not Specified |

Table 2: Optimized Reaction Conditions for Enzymatic this compound Synthesis

| Parameter | One-Pot, Two-Step | Aqueous Two-Phase System | Mutant Enzyme (βF24A) |

| pH | 7.0 | Not Specified | 6.0 |

| Temperature (°C) | 15-25 | Not Specified | 25 |

| Acyl Donor/Nucleus Molar Ratio | 2.5:1 | Not Specified | 3:1 |

| Enzyme Loading | Not Specified | Not Specified | 2.6 U/mL |

| Substrate Concentration | 50 mM GPRA | Not Specified | 100 mmol/L cis-7-APRA |

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed.

Immobilization of Penicillin G Acylase on Epoxy-Activated Resin

This protocol describes a general method for the covalent immobilization of Penicillin G Acylase (PGA) on a macroporous epoxy-activated resin, a common carrier for industrial applications.

Materials:

-

Penicillin G Acylase (PGA) solution

-

Epoxy-activated polymer resin (e.g., amino and epoxy polymer)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Sodium chloride (1 M)

-

Glycine solution (1 M, pH 8.0)

-

Distilled water

Procedure:

-

Resin Preparation: Wash the epoxy-activated resin extensively with distilled water to remove any preservatives or unreacted monomers.

-

Enzyme Solution Preparation: Prepare a solution of PGA in 0.1 M phosphate buffer (pH 8.0). The optimal enzyme concentration should be determined empirically but a starting point of 2.5 vol% can be used.

-

Immobilization:

-

Suspend the washed resin in the PGA solution.

-

Incubate the suspension at 25-37°C with gentle shaking for 20-24 hours. The epoxy groups on the resin will react with the amino groups on the surface of the enzyme, forming a covalent bond.

-

-

Washing:

-

After incubation, filter the resin and wash it with 0.1 M phosphate buffer (pH 8.0) to remove any unbound enzyme.

-

Wash the resin with a high ionic strength solution (e.g., 0.1 M phosphate buffer with 1 M NaCl) to remove any non-covalently bound enzyme.

-

Finally, wash the resin with distilled water until no protein is detected in the washings (e.g., by measuring absorbance at 280 nm).

-

-

Blocking of Unreacted Epoxy Groups: To prevent any non-specific adsorption during the synthesis reaction, block any remaining active epoxy groups on the resin by incubating it with a 1 M glycine solution (pH 8.0) for 2 hours at room temperature.

-

Final Wash and Storage: Wash the immobilized enzyme extensively with distilled water and store it at 4°C in a suitable buffer until use.

One-Pot, Two-Step Enzymatic Synthesis of this compound

This protocol is based on the one-pot synthesis of this compound from 7-phenylacetamido-3-propenyl-cephalosporanic acid (GPRA).

Materials:

-

Immobilized Penicillin G Acylase

-

7-phenylacetamido-3-propenyl-cephalosporanic acid (GPRA)

-

4-hydroxy-D-phenylglycine hydroxyethyl ester (HPGHE)

-

Phosphate buffer (0.1 M, pH 7.0)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

Procedure:

-

Reaction Setup:

-

In a temperature-controlled reaction vessel, dissolve GPRA (50 mM) in 0.1 M phosphate buffer (pH 7.0).

-

Add the immobilized penicillin G acylase to the GPRA solution.

-

-

Step 1: Hydrolysis of GPRA:

-

Stir the reaction mixture at 15-25°C. The immobilized PGA will catalyze the hydrolysis of GPRA to form the intermediate 7-amino-3-propenyl-cephalosporanic acid (APRA).

-

-

Step 2: Acylation of APRA:

-

Once the hydrolysis has started (this can be monitored by HPLC), add HPGHE to the reaction mixture at a molar ratio of 2.5:1 (HPGHE:initial GPRA).

-

Continue the reaction under the same temperature and pH conditions. The immobilized PGA will then catalyze the acylation of the in situ generated APRA with HPGHE to form this compound.

-

-

Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC to determine the concentrations of GPRA, APRA, and this compound.

-

Reaction Termination and Product Isolation:

-

Once the reaction has reached completion (maximum this compound concentration), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.

-

Adjust the pH of the filtrate to the isoelectric point of this compound to induce precipitation.

-

Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum.

-

Enzymatic Synthesis of this compound in an Aqueous Two-Phase System (ATPS)

This protocol outlines the synthesis of this compound in an ATPS composed of pH-responsive copolymers, which allows for high yield and easier product separation.

Materials:

-

Immobilized Penicillin G Acylase

-

7-amino-3-(1-propenyl)-4-cephalosporanic acid (7-APRA)

-

(R)-amino-(4-hydroxyphenyl) acetic acid methyl ester hydrochloride (D-HPGME-HCl)

-

pH-responsive copolymers (e.g., PADB and PMDB)

-

Potassium thiocyanate (KSCN)

-

Buffer solution (to maintain optimal pH)

Procedure:

-

ATPS Formation:

-

Prepare an aqueous two-phase system by mixing the appropriate concentrations of the PADB and PMDB copolymers in an aqueous buffer.

-

-

Partitioning of Reactants:

-

Add 7-APRA and D-HPGME-HCl to the ATPS. The reactants will preferentially partition into the PMDB-rich phase.

-

-

Enzymatic Synthesis:

-

Add the immobilized penicillin G acylase to the system. The enzyme will catalyze the synthesis of this compound from 7-APRA and D-HPGME-HCl.

-

Maintain the reaction at the optimal temperature and pH for the enzyme.

-

-

In Situ Product Extraction: As this compound is formed, it will preferentially partition into the PADB-rich phase, thus shifting the reaction equilibrium towards product formation and protecting the product from enzymatic hydrolysis. The optimal partition coefficient can be achieved with the addition of salts like KSCN (e.g., 40 mM).

-

Phase Separation and Product Recovery:

-

After the reaction is complete, allow the two phases to separate.

-

Isolate the PADB-rich phase containing the this compound.

-

-

Copolymer Recovery and Product Crystallization:

-

Adjust the pH of the PADB-rich phase to precipitate the copolymer, which can be recovered for reuse.

-

The remaining solution containing this compound can then be subjected to crystallization to obtain the pure product.

-

Visualizations

The following diagrams, generated using Graphviz, illustrate the key workflows and logical relationships in the described semi-synthetic routes.

General Workflow for Enzymatic this compound Synthesis

Caption: General workflow of enzymatic this compound synthesis.

One-Pot, Two-Step Enzymatic Synthesis Pathway

Caption: Reaction pathway for one-pot this compound synthesis.

Logical Flow of Synthesis in an Aqueous Two-Phase System

Caption: this compound synthesis and separation in an ATPS.

Conclusion

The development of novel semi-synthetic routes, particularly those employing enzymatic catalysts, represents a significant advancement in the production of this compound. These methods not only offer higher yields and purity but also align with the principles of green chemistry by reducing waste and avoiding harsh reaction conditions. The one-pot synthesis, aqueous two-phase systems, and the use of engineered enzymes are powerful strategies that can lead to more economical and sustainable manufacturing processes for this important antibiotic. Further research into enzyme immobilization techniques and the development of even more robust biocatalysts will continue to drive innovation in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. Aqueous two-phase systems : methods and protocols | Semantic Scholar [semanticscholar.org]

- 3. Frontiers | Immobilization and Evaluation of Penicillin G Acylase on Hydroxy and Aldehyde Functionalized Magnetic α-Fe2O3/Fe3O4 Heterostructure Nanosheets [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Stabilization of Penicillin G Acylase from Escherichia coli: Site-Directed Mutagenesis of the Protein Surface To Increase Multipoint Covalent Attachment - PMC [pmc.ncbi.nlm.nih.gov]

The Chemoenzymatic Path to Cefprozil: A Technical Guide to Precursor Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Cefprozil, a second-generation cephalosporin antibiotic, stands out for its efficacy against a broad spectrum of bacteria. Its unique chemical structure, particularly the (Z)-propenyl group at the C-3 position, presents a fascinating case study in the synergy of natural biosynthetic pathways and synthetic chemistry. This technical guide delves into the intricate journey of this compound's precursors, from the microbial fermentation of a foundational cephalosporin framework to the targeted chemical modifications that yield the final active pharmaceutical ingredient.

While a complete, natural biosynthetic pathway for this compound has not been identified, its production relies on a robust chemoenzymatic strategy. This involves the microbial biosynthesis of a key intermediate, Cephalosporin C, followed by a series of enzymatic and chemical transformations to introduce the characteristic side chains. This guide will illuminate this hybrid pathway, providing detailed insights into the biosynthetic machinery, chemical synthesis protocols, and analytical methodologies crucial for researchers in the field of antibiotic development.

The Foundation: Biosynthesis of Cephalosporin C

The journey to this compound begins with the well-characterized biosynthetic pathway of Cephalosporin C, primarily produced by the filamentous fungus Acremonium chrysogenum.[1][2][3] This intricate process starts with three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.

Key Enzymatic Steps in Cephalosporin C Biosynthesis

The biosynthesis of Cephalosporin C is a multi-step enzymatic cascade, with key enzymes and their functions summarized below.

| Step | Enzyme | Gene | Substrate(s) | Product |

| 1 | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) | pcbAB | L-α-aminoadipic acid, L-cysteine, L-valine | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) |

| 2 | Isopenicillin N synthase (IPNS) | pcbC | ACV | Isopenicillin N |

| 3 | Isopenicillin N epimerase | cefD | Isopenicillin N | Penicillin N |

| 4 | Deacetoxycephalosporin C synthase (DAOCS) / Deacetylcephalosporin C synthase (DACS) | cefEF | Penicillin N | Deacetoxycephalosporin C (DAOC) |

| 5 | Deacetylcephalosporin C O-acetyltransferase | cefG | Deacetylcephalosporin C (DAC), Acetyl-CoA | Cephalosporin C |

This table summarizes the core enzymatic reactions in the biosynthesis of Cephalosporin C, the foundational precursor for this compound.

The initial condensation of the three precursor amino acids is catalyzed by the large, multi-functional enzyme ACV synthetase.[4] The resulting tripeptide, ACV, is then cyclized by isopenicillin N synthase to form the bicyclic β-lactam structure of isopenicillin N.[4] Subsequent enzymatic modifications, including epimerization, ring expansion, and acetylation, lead to the final product, Cephalosporin C.

Quantitative Insights into Cephalosporin C Fermentation

The yield of Cephalosporin C in fermentation processes is a critical factor for the economic viability of this compound production. Various factors, including media composition and fermentation conditions, significantly influence the final titer.

| Parameter | Reported Value/Condition | Reference(s) |

| Producing Organism | Acremonium chrysogenum | |

| Typical Fermentation Time | 144 hours | |

| Optimal Temperature | 28°C | |

| Optimal pH | 7.2 | |

| Key Media Additive (Inducer) | Methionine (up to 4.0 g/L) | |

| Reported Cephalosporin C Titer | Up to 13,300 mg/L in high-yielding strains with spermidine addition | |

| Reported Cephalosporin C Titer | 1.96 g/L in a 30-L bioreactor with mixed inocula | |

| Reported Cephalosporin C Titer | 224 mg/L with optimized magnetite iron oxide nanoparticles and rice bran concentration |

This table provides a summary of key parameters and reported yields for the fermentation of Cephalosporin C.

The Chemoenzymatic Bridge: From Cephalosporin C to this compound Precursors

The transformation of the biosynthesized Cephalosporin C into the direct precursors of this compound is a testament to the power of chemoenzymatic synthesis. This phase focuses on modifying both the C-7 and C-3 positions of the cephalosporin core.

The key precursor for this compound is 7-amino-3-(1-propenyl)-cephalosporanic acid (7-APRA) . Its synthesis involves two major transformations from Cephalosporin C:

-

Enzymatic Deacylation at C-7: The D-α-aminoadipyl side chain at the C-7 position of Cephalosporin C is removed to yield 7-aminocephalosporanic acid (7-ACA). This is typically achieved using a two-step enzymatic process involving D-amino acid oxidase and glutaryl-7-ACA acylase, or a single-step process with a cephalosporin C acylase.

-

Chemical Modification at C-3: The acetoxymethyl group at the C-3 position is replaced with the characteristic 1-propenyl side chain. This is most commonly accomplished through a Wittig reaction .

Logical Workflow for this compound Precursor Synthesis

Experimental Protocols

General Protocol for HPLC Analysis of Cephalosporin Intermediates

High-Performance Liquid Chromatography (HPLC) is the cornerstone for monitoring the progress of both the fermentation and the subsequent chemical modifications. The following is a general protocol that can be adapted for the analysis of Cephalosporin C and its derivatives.

a. Instrumentation and Columns:

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

b. Mobile Phase Preparation:

-

A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent.

-

Aqueous Buffer: 0.1 M Ammonium Acetate buffer, with the pH adjusted to 5.6 with 0.1 M acetic acid.

-

Organic Solvent: Acetonitrile or Methanol.

-

Isocratic Elution: A typical ratio is 95:5 (v/v) of the aqueous buffer to acetonitrile.

-

The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

c. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 250 nm or 265 nm.

-

Column Temperature: 30°C.

-

Injection Volume: 20-25 µL.

d. Sample Preparation:

-

Fermentation Broth: Centrifuge the sample to remove cells and particulate matter. The supernatant can be diluted with the mobile phase before injection.

-

Reaction Mixtures: Dilute the reaction mixture with the mobile phase to an appropriate concentration.

-

Standard Solutions: Prepare stock solutions of reference standards (e.g., Cephalosporin C, 7-ACA) in deionized water or a suitable solvent. Prepare a series of dilutions to create a calibration curve.

e. Data Analysis:

-

Identify and quantify the peaks of interest by comparing their retention times and UV spectra with those of the reference standards.

-

Use the calibration curve to determine the concentration of the analytes in the samples.

Representative Protocol for the Wittig Reaction to Form the 3-Propenyl Side Chain

The Wittig reaction is a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. In the context of this compound, it is used to introduce the 3-(1-propenyl) group onto the cephalosporin nucleus. The following is a generalized protocol based on descriptions of cephalosporin synthesis.

a. Starting Materials:

-

A 7-amino-3-halomethyl-3-cephem-4-carboxylic acid ester (e.g., 7-amino-3-chloromethyl-3-cephem-4-carboxylate). The 7-amino and 4-carboxyl groups are typically protected.

-

A phosphonium ylide (Wittig reagent) derived from a 2-halopropane (e.g., triphenylphosphine and 2-bromopropane).

b. General Reaction Scheme:

c. Reaction Conditions:

-

Solvent: Anhydrous aprotic solvents such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Base: A strong base is required to deprotonate the phosphonium salt to form the ylide. Examples include n-butyllithium or sodium hydride.

-

Temperature: The reaction is often carried out at low temperatures (e.g., -78°C to room temperature) to control reactivity and stereoselectivity.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC.

d. Work-up and Purification:

-

After the reaction is complete, it is typically quenched with water or an aqueous solution.

-

The product is extracted into an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography or crystallization to isolate the desired 3-(1-propenyl) cephalosporin derivative.

e. Deprotection:

-

The protecting groups on the 7-amino and 4-carboxyl groups are removed in subsequent steps to yield 7-amino-3-(1-propenyl)-cephalosporanic acid (7-APRA).

Conclusion

The synthesis of this compound precursors is a compelling example of modern drug development, where the efficiency of microbial biosynthesis is seamlessly integrated with the precision of synthetic organic chemistry. Understanding the intricacies of the Cephalosporin C biosynthetic pathway provides a robust platform for producing the core cephalosporin structure. The subsequent chemoenzymatic modifications, particularly the application of the Wittig reaction, are crucial for installing the unique 3-(1-propenyl) side chain that defines this compound's biological activity. This guide provides a foundational understanding of these processes, offering researchers and drug development professionals the necessary insights to innovate and optimize the production of this important antibiotic. Further research into novel enzymatic transformations for side chain modifications could pave the way for even more efficient and sustainable manufacturing processes for this compound and other semi-synthetic cephalosporins.

References

Cefprozil's Mechanism of Action Against Beta-Lactamase Producing Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefprozil, a second-generation cephalosporin, demonstrates notable efficacy against a range of bacterial pathogens, including those producing beta-lactamase enzymes. This document provides a detailed examination of the molecular mechanisms underpinning this compound's activity in the presence of beta-lactamase-mediated resistance. We will explore its interaction with penicillin-binding proteins (PBPs), its inherent stability against enzymatic hydrolysis by common beta-lactamases, and the structural attributes contributing to this resilience. This guide synthesizes available data to offer a comprehensive technical resource for the scientific community engaged in antimicrobial research and development.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like all β-lactam antibiotics, the primary bactericidal action of this compound results from the inhibition of bacterial cell wall synthesis.[1][2][3][4][5] This process is initiated by the binding of this compound to essential enzymes known as penicillin-binding proteins (PBPs), which are located within the bacterial cell wall. PBPs are crucial for the final stages of peptidoglycan synthesis, the primary structural component of the bacterial cell wall. By acylating the active site of these enzymes, this compound effectively halts the transpeptidation step, which is responsible for cross-linking the peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and bacterial death.

The Challenge of Beta-Lactamase Production

A primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. The effectiveness of a β-lactam antibiotic against a resistant strain is therefore largely dependent on its stability in the presence of these enzymes.

This compound's Stability in the Presence of Beta-Lactamases

This compound has demonstrated a significant degree of stability against many common plasmid-mediated β-lactamases. This stability allows it to remain intact and active against certain β-lactamase-producing strains of bacteria.

Structural Basis for Beta-Lactamase Stability

The relative resistance of this compound to hydrolysis by beta-lactamases is attributed to its chemical structure. While specific structure-activity relationship details for this compound are not extensively detailed in the provided search results, the stability of cephalosporins is generally influenced by the substituents at the C-7 and C-3 positions of the cephem nucleus. For this compound, the (Z)-propenyl group at the C-3 position is a key feature. This particular side chain is thought to contribute to its stability against certain beta-lactamases.

In Vitro Activity Against Beta-Lactamase-Producing Strains

This compound has shown in vitro activity against a variety of beta-lactamase-producing organisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Beta-Lactamase Producing Strains

| Bacterial Species | Beta-Lactamase Status | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Haemophilus influenzae | Producing | 2.0 | 4.0 | |

| Moraxella (Branhamella) catarrhalis | Producing | 2.0 | 4.0 | |

| Staphylococcus aureus | Producing | 2.0 | 4.0 |

MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

It is important to note that while this compound shows stability, its activity can be reduced against strains producing high levels of certain beta-lactamases or extended-spectrum β-lactamases (ESBLs).

Interaction with Penicillin-Binding Proteins (PBPs)

The efficacy of this compound, even in the presence of beta-lactamases, ultimately relies on its ability to bind to and inhibit PBPs. The affinity of this compound for various PBPs determines its spectrum of activity. In Streptococcus pneumoniae, for instance, cephalosporins generally exhibit high affinity for PBP1a and PBP2x. While specific data on the affinity of this compound for PBPs in beta-lactamase producing strains is not available in the provided search results, its demonstrated clinical efficacy suggests that it maintains sufficient binding to critical PBPs to exert its bactericidal effect.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains is typically determined using standardized methods such as broth microdilution or agar dilution, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method:

-

Preparation of this compound dilutions: A series of twofold dilutions of this compound are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

-

Inoculum preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

MIC determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Beta-Lactamase Hydrolysis Assay

The stability of this compound against specific beta-lactamases can be assessed using spectrophotometric methods.

-

Enzyme and substrate preparation: A purified and standardized solution of a specific beta-lactamase enzyme is prepared. A solution of this compound of known concentration is also prepared in a suitable buffer.

-

Reaction initiation: The hydrolysis reaction is initiated by adding the beta-lactamase to the this compound solution.

-

Spectrophotometric monitoring: The hydrolysis of the β-lactam ring is monitored by measuring the change in absorbance at a specific wavelength over time using a UV-Vis spectrophotometer. The rate of hydrolysis can then be calculated from the change in absorbance.

-

Data analysis: Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) can be determined by measuring the rate of hydrolysis at different substrate concentrations.

Visualizing the Mechanism of Action

The following diagrams illustrate the key processes involved in this compound's mechanism of action and the counteracting effect of beta-lactamases.

Caption: this compound's primary mechanism of action.

Caption: The antagonistic action of beta-lactamase on this compound.

Conclusion

This compound's effectiveness against certain beta-lactamase-producing bacteria is a result of its inherent stability to enzymatic degradation, which allows it to reach its PBP targets and inhibit bacterial cell wall synthesis. While it is a valuable agent against many common respiratory and skin pathogens, the continued evolution of beta-lactamases, particularly ESBLs, necessitates ongoing surveillance of its activity and the development of new therapeutic strategies. This technical guide provides a foundational understanding of this compound's mechanism of action in the context of beta-lactamase resistance, intended to support further research and drug development efforts in this critical area.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | C18H19N3O5S | CID 62977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cefzil (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. What is this compound used for? [synapse.patsnap.com]

In Vitro Antibacterial Spectrum of Cefprozil Against Anaerobic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Cefprozil against a range of anaerobic bacteria. This compound, a second-generation cephalosporin, has demonstrated efficacy against various pathogens, and this document delves into its specific activity against anaerobic organisms, which are crucial considerations in mixed infections and various clinical settings. This guide includes quantitative susceptibility data, detailed experimental protocols for determining antibacterial activity, and visual representations of the underlying molecular mechanisms.

In Vitro Antibacterial Activity of this compound

This compound has demonstrated in vitro activity against several clinically relevant anaerobic bacteria. The minimum inhibitory concentration (MIC) is a key measure of a drug's potency against a specific organism. The following tables summarize the available data on the in vitro susceptibility of various anaerobic species to this compound, presented as MIC50 (the concentration at which 50% of isolates are inhibited) and MIC90 (the concentration at which 90% of isolates are inhibited).

Table 1: In Vitro Susceptibility of Gram-Negative Anaerobic Bacteria to this compound

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Prevotella melaninogenica | Not Specified | See Note 1 | ≤ 8 | [1] |

| Fusobacterium spp. | Not Specified | See Note 1 | ≤ 8 | [1] |

| Bacteroides fragilis group | Not Specified | >32 | >32 | [1] |

Note 1: Specific MIC50 values for these organisms were not available in the reviewed literature, but the FDA label indicates that ≥90% of strains have an MIC of ≤ 8 µg/mL.[1]

Table 2: In Vitro Susceptibility of Gram-Positive Anaerobic Bacteria to this compound

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Clostridium difficile | Not Specified | See Note 2 | ≤ 8 | [1] |

| Clostridium perfringens | Not Specified | See Note 2 | ≤ 8 | |

| Peptostreptococcus spp. | Not Specified | See Note 2 | ≤ 8 | |

| Propionibacterium acnes | Not Specified | See Note 2 | ≤ 8 |

Note 2: Specific MIC50 values for these organisms were not available in the reviewed literature, but the FDA label indicates that ≥90% of strains have an MIC of ≤ 8 µg/mL.

Experimental Protocols for Anaerobic Susceptibility Testing

The determination of in vitro antibacterial activity against anaerobic bacteria requires specialized methodologies to ensure the viability of the organisms and the accuracy of the results. The Clinical and Laboratory Standards Institute (CLSI) provides standardized reference methods in its M11 document. The two primary methods are the agar dilution method and the broth microdilution method.

Agar Dilution Method (Wadsworth Method)

The agar dilution method is considered the "gold standard" for anaerobic susceptibility testing. It is particularly useful for research and surveillance studies.

Workflow for CLSI Agar Dilution Method

References

The Dawn of a New Era in Cephalosporin Defense: An In-depth Technical Guide to the Early-Stage Discovery of Novel Cefprozil Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless rise of antibiotic resistance necessitates the urgent development of new antimicrobial agents. Cefprozil, a second-generation oral cephalosporin, has long been a valuable weapon against a range of bacterial pathogens. However, its efficacy is threatened by evolving resistance mechanisms. This technical guide delves into the core principles and methodologies underpinning the early-stage discovery of novel this compound derivatives. We will explore synthetic strategies for modifying the this compound scaffold, detail the critical experimental protocols for evaluating their biological activity, and present a framework for understanding the structure-activity relationships that govern their antibacterial potency and safety profile. This document aims to equip researchers with the foundational knowledge to design and identify the next generation of potent and resilient cephalosporin antibiotics.

Introduction: The Imperative for Novel this compound Derivatives

This compound distinguishes itself through its characteristic (Z)-propenyl group at the C-3 position of the cephem nucleus, contributing to its pharmacokinetic profile and antibacterial spectrum.[1] Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] Specifically, it targets and acylates penicillin-binding proteins (PBPs), enzymes crucial for the final transpeptidation step in peptidoglycan synthesis. This disruption leads to a compromised cell wall and, ultimately, bacterial lysis.

However, the emergence of β-lactamases, enzymes that hydrolyze the β-lactam ring, and alterations in PBPs are primary mechanisms of resistance that curtail the effectiveness of this compound and other cephalosporins. The discovery of novel derivatives aims to overcome these resistance mechanisms, broaden the antibacterial spectrum, and improve pharmacokinetic and pharmacodynamic properties. Key areas of molecular exploration include modifications at the C-7 acylamino side chain and the C-3 propenyl group to enhance antibacterial potency and stability against β-lactamases.

Synthetic Strategies for this compound Derivatives

The synthesis of novel this compound derivatives typically starts from the 7-aminocephalosporanic acid (7-ACA) nucleus or a similar precursor. Modifications are strategically introduced at the C-3 and C-7 positions to modulate the biological activity of the resulting compounds.

Modification at the C-3 Position

The (Z)-propenyl group at the C-3 position of this compound is a key determinant of its oral bioavailability and antibacterial activity. Introducing alternative substituents at this position can significantly impact the derivative's properties. A common strategy involves the Wittig reaction or other olefination methods to introduce novel vinyl ether or other alkenyl groups. For instance, a general synthetic route can be envisioned starting from a 3-hydroxymethyl cephalosporin intermediate, which is then activated and subjected to a Wittig-type reaction to introduce a desired side chain.

A general synthetic scheme for modifying the C-3 position is outlined below:

-

Step 1: Protection of the 7-amino group of 7-ACA. This is typically achieved using a suitable protecting group to prevent unwanted side reactions.

-

Step 2: Modification of the 3-acetoxymethyl group. The acetoxy group can be displaced to introduce a variety of functionalities, including phosphonium ylides for subsequent Wittig reactions.

-

Step 3: Introduction of the novel C-3 side chain. A Wittig reaction with a suitable aldehyde or ketone can yield a variety of C-3 vinyl derivatives.

-

Step 4: Deprotection of the 7-amino group.

-

Step 5: Acylation of the 7-amino group. This step introduces the desired C-7 side chain.

Modification at the C-7 Position

The C-7 acylamino side chain plays a crucial role in determining the antibacterial spectrum and potency of cephalosporins. Modifications to this side chain can enhance affinity for PBPs and provide steric hindrance against β-lactamases. The synthesis of C-7 modified analogs involves the acylation of the 7-amino group of a suitable cephem intermediate with a variety of activated carboxylic acids.

A representative synthetic pathway for C-7 modification is as follows:

-

Step 1: Preparation of the 7-amino-3-propenyl-cephem nucleus. This intermediate serves as the scaffold for introducing diverse side chains.

-

Step 2: Activation of the desired carboxylic acid side chain. This can be achieved by converting the carboxylic acid to an acid chloride, mixed anhydride, or by using coupling reagents.

-

Step 3: Coupling of the activated side chain to the 7-amino group. This amide bond formation yields the final this compound derivative.

In Vitro Evaluation of Novel Derivatives

The early-stage discovery process relies on a series of robust in vitro assays to characterize the antibacterial activity and safety profile of newly synthesized compounds.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a critical parameter for assessing the potency of new antibiotic candidates. The broth microdilution method is a standardized and widely used technique for determining MIC values.

Table 1: Comparative In Vitro Activity of Novel Cephalosporins Against Key Bacterial Pathogens (MIC in µg/mL)

| Compound/Drug | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Streptococcus pneumoniae | Escherichia coli | Pseudomonas aeruginosa |

| This compound | 1.0 | >32 | 0.5 | 8.0 | >64 |

| Cephalosporin Analog A | 0.5 | 4.0 | 0.25 | 4.0 | 32 |

| Cephalosporin Analog B | 2.0 | 16.0 | 1.0 | 16.0 | >64 |

| Cephalosporin Analog C | 0.25 | 2.0 | 0.125 | 2.0 | 16 |

| Vancomycin | 1.0 | 1.0 | 0.5 | >64 | >64 |

| Ciprofloxacin | 0.5 | 1.0 | 1.0 | 0.06 | 0.25 |

Note: The data presented for "Cephalosporin Analogs A, B, and C" are representative values compiled from various studies on novel cephalosporin derivatives and are intended for illustrative purposes to demonstrate the comparative analysis in the discovery process.[3][4]

Cytotoxicity Assessment

It is crucial to assess the potential toxicity of new antibiotic candidates to mammalian cells to ensure their safety. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Table 2: In Vitro Cytotoxicity of Novel Cephalosporins Against a Mammalian Cell Line (e.g., HeLa)

| Compound | CC₅₀ (µg/mL) |

| This compound | >100 |

| Cephalosporin Analog A | >100 |

| Cephalosporin Analog B | 85 |

| Cephalosporin Analog C | >100 |

| Doxorubicin (Positive Control) | 0.5 |

CC₅₀: 50% cytotoxic concentration. The data for "Cephalosporin Analogs" are hypothetical and for illustrative purposes.

Structure-Activity Relationship (SAR) Insights

The data obtained from the in vitro evaluation of a series of derivatives allows for the elucidation of structure-activity relationships. For this compound derivatives, key SAR insights often revolve around the following:

-

C-3 Position: The nature of the substituent at the C-3 position influences the pharmacokinetic properties and can impact antibacterial activity. Modifications that enhance stability against certain metabolic pathways without compromising PBP binding are desirable.

-

C-7 Acylamino Side Chain: This is a primary driver of antibacterial potency and spectrum. The introduction of bulky groups can provide steric hindrance against β-lactamases. The presence of aminothiazole rings is often associated with enhanced activity against Gram-negative bacteria.

Experimental Protocols

Broth Microdilution MIC Assay Protocol

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the antibiotic in MHB in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

-

MTT Cytotoxicity Assay Protocol

-

Cell Seeding:

-

Seed a mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 24-48 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization and Absorbance Reading:

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Gently pipette to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

The CC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

-

Visualizing Key Processes

This compound's Mechanism of Action

Caption: this compound's mechanism of action targeting bacterial cell wall synthesis.

Experimental Workflow for Novel Derivative Discovery

Caption: A streamlined workflow for the early-stage discovery of novel this compound derivatives.

Conclusion and Future Directions

The early-stage discovery of novel this compound derivatives is a multifaceted process that combines innovative synthetic chemistry with rigorous biological evaluation. By systematically modifying the this compound scaffold and assessing the resulting changes in antibacterial activity and cytotoxicity, researchers can identify promising lead compounds with the potential to overcome existing resistance mechanisms. The methodologies and principles outlined in this guide provide a solid framework for these endeavors. Future research should focus on exploring novel C-3 and C-7 substituents, including heterocyclic moieties, to further expand the chemical space and identify derivatives with enhanced potency against multidrug-resistant pathogens. The integration of computational modeling and predictive tools can also accelerate the design and prioritization of new this compound analogs, paving the way for the next generation of life-saving cephalosporin antibiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro and In Vivo Activities of a Novel Cephalosporin, BMS-247243, against Organisms other than Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. A Comparison of in-vitro Pharmacokinetics and Pharmacodynamics of Branded and Its Locally Produced Cefuroxime Sodium Against Staphylococcus and Escherichia Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Cefprozil in Human Plasma using HPLC-UV Detection

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cefprozil is a second-generation cephalosporin antibiotic used to treat a variety of bacterial infections. Accurate quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed protocol for the determination of this compound in human plasma using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, based on established and validated methodologies.

Quantitative Data Summary

The following table summarizes the quantitative data from various HPLC-UV methods for this compound quantification in human plasma, providing a comparative overview of their performance characteristics.

| Parameter | Method 1 | Method 2 | Method 3 |

| Linearity Range (µg/mL) | cis-isomer: 0.1-25trans-isomer: 0.02-2.5[1] | cis-isomer: 0.05-10.00trans-isomer: 0.02-1.00[2] | Not Specified |

| Correlation Coefficient (r²) | cis-isomer: 0.9999trans-isomer: 0.9989[1] | Not Specified | > 0.99[3][4] |

| Lower Limit of Quantification (LLOQ) (µg/mL) | cis-isomer: 0.1trans-isomer: 0.02 | cis-isomer: 0.05trans-isomer: 0.02 | 0.2 |

| Precision (RSD %) | < 15% | Not Specified | < 15% |

| Accuracy (%) | Within ±15% | Not Specified | 94.5 - 101.1 |

| Recovery (%) | > 85% | Not Specified | 57.6 - 64.8 |

| UV Detection Wavelength (nm) | 280 | 292 | 282 |

Experimental Workflow Diagram

Caption: Experimental workflow for this compound quantification in human plasma.

Detailed Experimental Protocol

This protocol provides a comprehensive methodology for the quantification of this compound in human plasma using HPLC-UV.

1. Materials and Reagents

-

This compound reference standard (cis- and trans-isomers)

-

Internal Standard (IS), e.g., Cephalexin

-

HPLC-grade acetonitrile

-

Perchloric acid (35%) or Trichloroacetic acid

-

HPLC-grade water

-

Human plasma (drug-free)

-

0.22 µm syringe filters

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis detector

-

-

Analytical column: ZORBAX Eclipse XDB-C8 (4.6 x 75 mm, 3.5 µm) or equivalent reversed-phase C8 or C18 column.

-

Centrifuge

-

Vortex mixer

3. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in a suitable solvent (e.g., water or methanol) to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase or an appropriate solvent to cover the desired calibration range (e.g., 0.05 - 25 µg/mL).

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile, water, and an acidifier (e.g., 0.2% trifluoroacetic acid or glacial acetic acid). An example is a mixture of acetonitrile-0.2% trifluoroacetic acid in water-water (15:40:45 v/v/v). The pH of the aqueous component is often adjusted to around 2.7.

4. Sample Preparation

-

Thaw frozen human plasma samples at room temperature.

-

Pipette 500 µL of the plasma sample into a microcentrifuge tube.

-

Add a known concentration of the internal standard solution.

-

For protein precipitation, add 500 µL of cold acetonitrile or an equal volume of 35% perchloric acid.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

5. HPLC-UV Conditions

-

Column: ZORBAX Eclipse XDB-C8 (4.6 x 75 mm, 3.5 µm) or equivalent.

-

Column Temperature: 30 °C.

-

Mobile Phase: Acetonitrile-0.2% trifluoroacetic acid in water-water (15:40:45 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

UV Detection Wavelength: 282 nm.

6. Method Validation

The analytical method should be validated according to relevant guidelines (e.g., FDA or EMA) for the following parameters:

-

Specificity: Analyze blank plasma samples to ensure no interference from endogenous components at the retention times of this compound and the internal standard.

-

Linearity: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. The linearity should be assessed by the correlation coefficient (r²), which should be ≥ 0.99.

-

Precision and Accuracy: Determine the intra- and inter-day precision and accuracy by analyzing quality control (QC) samples at low, medium, and high concentrations. The precision (relative standard deviation, RSD) should be ≤ 15%, and the accuracy should be within 85-115%.

-

Recovery: Evaluate the extraction efficiency of this compound from plasma by comparing the peak areas of extracted samples with those of unextracted standards at the same concentration.

-

Stability: Assess the stability of this compound in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -20°C or -80°C.

7. Data Analysis

-

Integrate the peak areas of this compound and the internal standard in the chromatograms.

-

Calculate the peak area ratio of this compound to the internal standard.

-

Determine the concentration of this compound in the unknown plasma samples by interpolating from the linear regression equation of the calibration curve.

Signaling Pathway/Logical Relationship Diagram

This diagram illustrates the logical relationship between the key steps in the analytical method.

Caption: Logical relationship of the analytical method's key stages.

References

- 1. HPLC method for simultaneous determination of this compound diastereomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comparative validation study of this compound diastereoisomers determination in human plasma by HPLC-MS/MS and HPLC-UV methods: application to bioequivalence pilot study [ejchem.journals.ekb.eg]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. biomedgrid.com [biomedgrid.com]

Determining the Minimum Inhibitory Concentration (MIC) of Cefprozil: A Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of Cefprozil, a second-generation cephalosporin antibiotic. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Accurate MIC determination is crucial for surveillance studies, and the development of new antimicrobial agents.

This document outlines two standardized methods: Broth Microdilution and Agar Dilution, primarily based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation: this compound MIC Breakpoints and Quality Control Ranges